molecular formula C20H22ClN3O2 B5563769 N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]benzamide

N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]benzamide

Cat. No. B5563769
M. Wt: 371.9 g/mol
InChI Key: YZWDAAFZKDJORG-UHFFFAOYSA-N
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Description

“N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]benzamide” is a chemical compound with the molecular formula C18H26ClN3O2 . It is a complex organic compound that contains several functional groups, including an amide, a piperazine ring, and a chlorophenyl group .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by several functional groups. The compound contains a benzamide group attached to a chlorophenyl group and a piperazine ring, which is further substituted with a propionyl group .

Scientific Research Applications

Anti-acetylcholinesterase Activity

Research on a series of piperidine derivatives, which share structural similarities with N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]benzamide, has shown promising anti-acetylcholinesterase (anti-AChE) activity. These derivatives have demonstrated significant inhibition of acetylcholinesterase, which is crucial for the development of antidementia agents. The study identified a compound with a substantial affinity for AChE over BuChE, showing significant potential in enhancing acetylcholine content in the brain and potentially serving as a treatment for dementia-related conditions (Sugimoto et al., 1990).

Dopamine D3 Receptor Affinity

Another study focused on the structural modification of benzamide derivatives, such as PB12, to explore their affinity towards dopamine D3 receptors. Modifications in the aromatic ring linked to the N-1 piperazine ring resulted in compounds with moderate to high D3 receptor affinity. This research is significant in the development of drugs targeting the dopamine D3 receptor, which could be beneficial for treating psychiatric disorders such as schizophrenia and Parkinson's disease (Leopoldo et al., 2002).

Mitosis Inhibition in Plant Cells

A study on N-(1,1-dimethylpropynyl) benzamide derivatives revealed potent mitosis inhibition in plant cells. This research indicates potential agricultural applications, such as the development of herbicides targeting specific pathways in weed species, thereby controlling their growth without affecting non-target plant species (Merlin et al., 1987).

Antifungal Activity

Research into 3-piperazine-bis(benzoxaborole) compounds and their activity against filamentous fungi suggests significant antifungal properties. These findings could lead to the development of new antifungal agents, particularly for resistant strains causing plant and human diseases. The study highlights the importance of heterocyclic benzoxaborole systems in antifungal action (Wieczorek et al., 2014).

properties

IUPAC Name

N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O2/c1-2-19(25)24-12-10-23(11-13-24)18-9-8-16(14-17(18)21)22-20(26)15-6-4-3-5-7-15/h3-9,14H,2,10-13H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZWDAAFZKDJORG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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